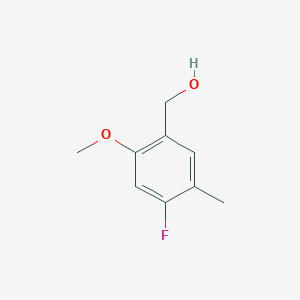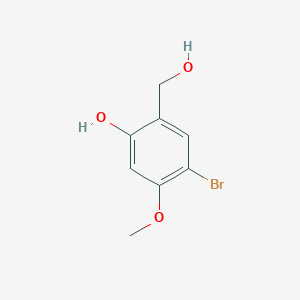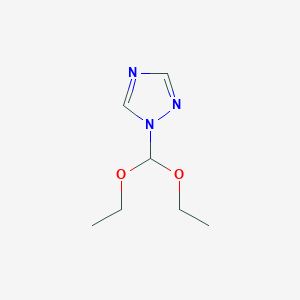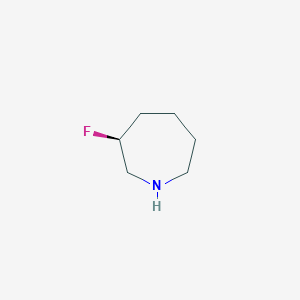
(3S)-3-Fluoroazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Fluoroazepane is a fluorinated azepane derivative, characterized by the presence of a fluorine atom at the third position of the azepane ring Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural and electronic properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Fluoroazepane typically involves the introduction of the fluorine atom into the azepane ring. One common method is the nucleophilic substitution reaction, where a suitable azepane precursor is treated with a fluorinating agent under controlled conditions. For example, the reaction of azepane with diethylaminosulfur trifluoride (DAST) can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly fluorinating agents and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: (3S)-3-Fluoroazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
科学的研究の応用
(3S)-3-Fluoroazepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (3S)-3-Fluoroazepane involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
(3S)-3-Chloroazepane: Similar structure with a chlorine atom instead of fluorine.
(3S)-3-Bromoazepane: Contains a bromine atom at the third position.
(3S)-3-Iodoazepane: Features an iodine atom at the third position.
Comparison: (3S)-3-Fluoroazepane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated azepanes. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable compound for various applications.
特性
分子式 |
C6H12FN |
|---|---|
分子量 |
117.16 g/mol |
IUPAC名 |
(3S)-3-fluoroazepane |
InChI |
InChI=1S/C6H12FN/c7-6-3-1-2-4-8-5-6/h6,8H,1-5H2/t6-/m0/s1 |
InChIキー |
KXEWKVSEVOAHDZ-LURJTMIESA-N |
異性体SMILES |
C1CCNC[C@H](C1)F |
正規SMILES |
C1CCNCC(C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B15205659.png)
![3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15205664.png)
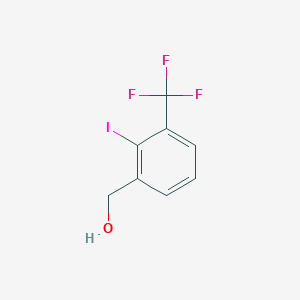

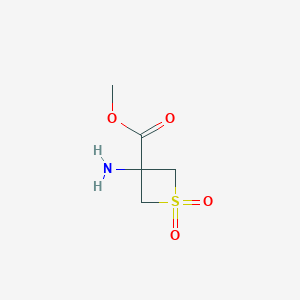
![5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine](/img/structure/B15205716.png)

![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)
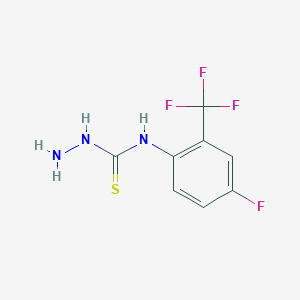
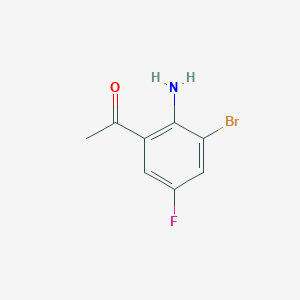
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
